molecular formula C21H20N2O4 B13571581 3-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)coumarin

3-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)coumarin

Cat. No.: B13571581
M. Wt: 364.4 g/mol
InChI Key: CXJPCSSCTHHOGZ-UHFFFAOYSA-N
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Description

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a chromen-2-one core structure, which is known for its diverse biological activities, coupled with a piperazine moiety substituted with a methoxyphenyl group. The unique structural combination of these moieties imparts significant pharmacological potential to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of salicylaldehyde derivatives with ethyl acetoacetate under basic conditions to form the chromen-2-one scaffold. The piperazine moiety is introduced through a nucleophilic substitution reaction, where 1-(4-methoxyphenyl)piperazine reacts with an appropriate electrophilic intermediate, such as a chloroformate derivative of the chromen-2-one core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve consistent and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted phenyl derivatives, each with potential biological activities .

Scientific Research Applications

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in mitigating the symptoms of neurodegenerative diseases . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the chromen-2-one core.

    4-(3-Methoxyphenyl)piperazin-1-ium: Another derivative with similar pharmacological properties.

Uniqueness

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is unique due to its dual functional groups, which confer a broad spectrum of biological activities. The combination of the chromen-2-one core and the methoxyphenyl piperazine moiety enhances its potential as a multi-target therapeutic agent.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C21H20N2O4/c1-26-17-8-6-16(7-9-17)22-10-12-23(13-11-22)20(24)18-14-15-4-2-3-5-19(15)27-21(18)25/h2-9,14H,10-13H2,1H3

InChI Key

CXJPCSSCTHHOGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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